Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a purine derivative, and an ethoxycarbonyl group
Preparation Methods
The synthesis of Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and purine derivative allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and purine-based molecules. For example:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar in structure but with different functional groups.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with distinct biological activities. The uniqueness of Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
69408-22-6 |
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Molecular Formula |
C24H38N8O7 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H38N8O7/c1-5-38-23(36)30-9-7-28(8-10-30)15-17(33)16-32-20(34)18-19(27(4)22(32)35)25-21(26(18)3)29-11-13-31(14-12-29)24(37)39-6-2/h17,33H,5-16H2,1-4H3 |
InChI Key |
MDJWBCBQHRTKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C(=O)C3=C(N=C(N3C)N4CCN(CC4)C(=O)OCC)N(C2=O)C)O |
Origin of Product |
United States |
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